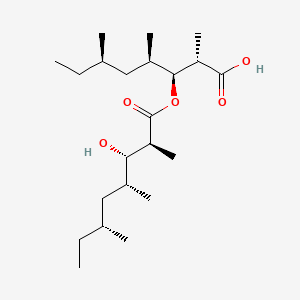
Bourgeanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bourgeanic acid is a carboxylic ester.
Applications De Recherche Scientifique
Synthesis Techniques
Synthesis Strategy : Bourgeanic acid, a lichen metabolite, has been synthesized using a new strategy focusing on the construction of propionate motifs. This method involves o-DPPB-directed copper-mediated allylic substitution and employs techniques like Sharpless asymmetric epoxidation and reductive epoxide ring opening. This approach is crucial for setting the four stereogenic centers of the aliphatic depside in bourgeanic acid (Reiss & Breit, 2009).
Desymmetrization Strategy : A distinct stereoselective synthesis of bourgeanic acid was accomplished through desymmetrization of bicyclic olefin. Key steps included Brown's asymmetric hydroboration and Yamaguchi macro-lactonization. This method highlights the synthesis process's complexity and its dependency on delicate chemical reactions (Yadav, Rao, Ravindar, & Reddy, 2011).
Biomedical Applications
- Boronic Acid in Medicine : Boronic acids, related to bourgeanic acid, have seen extensive use in medicine. Their unique structural features make them suitable for developing enzyme inhibitors and potential pharmaceutical agents. They also play a role in boron neutron capture agents for cancer therapy and as antibody mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).
Sensing and Separation Applications
- Boronic Acid in Sensing and Separation : Boronic acids, closely related to bourgeanic acid, are employed in sensing and separation technologies due to their ability to form complexes with diols and interact with anions. They have been used in sensing applications for saccharides and anions and in separation processes via boron affinity chromatography (Nishiyabu, Kubo, James, & Fossey, 2011).
Material Science and Engineering Applications
- Boronic Acid in Material Science : In material science, boronic acid polymers, related to bourgeanic acid, have found use in various applications including HIV, obesity, diabetes, and cancer treatment. These polymers are valued for their unique reactivity, solubility, and responsive nature, suggesting potential applications for bourgeanic acid in similar domains (Cambre & Sumerlin, 2011).
Propriétés
Nom du produit |
Bourgeanic acid |
|---|---|
Formule moléculaire |
C22H42O5 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
(2S,3S,4R,6R)-3-[(2S,3S,4R,6R)-3-hydroxy-2,4,6-trimethyloctanoyl]oxy-2,4,6-trimethyloctanoic acid |
InChI |
InChI=1S/C22H42O5/c1-9-13(3)11-15(5)19(23)17(7)22(26)27-20(18(8)21(24)25)16(6)12-14(4)10-2/h13-20,23H,9-12H2,1-8H3,(H,24,25)/t13-,14-,15-,16-,17+,18+,19+,20+/m1/s1 |
Clé InChI |
ZQEUMOKDJCSNHB-IHRHECOVSA-N |
SMILES isomérique |
CC[C@@H](C)C[C@@H](C)[C@@H]([C@H](C)C(=O)O[C@@H]([C@H](C)C[C@H](C)CC)[C@H](C)C(=O)O)O |
SMILES canonique |
CCC(C)CC(C)C(C(C)C(=O)OC(C(C)CC(C)CC)C(C)C(=O)O)O |
Synonymes |
bourgeanic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



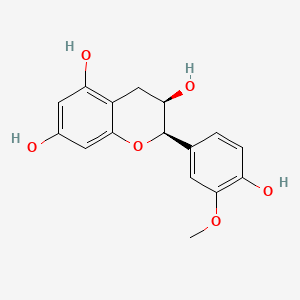

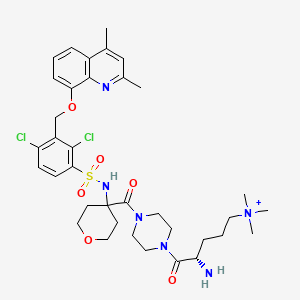

![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)
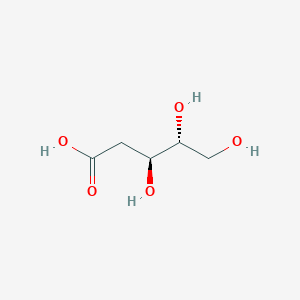
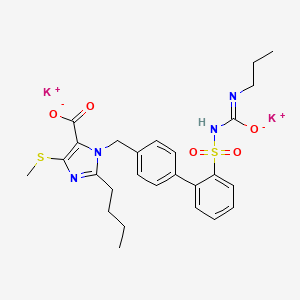
![Pyrazolo[1,5-a]pyrimidine](/img/structure/B1248293.png)
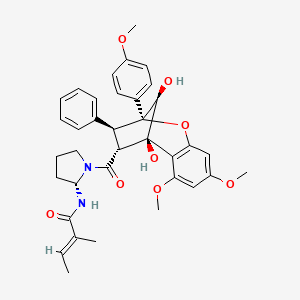
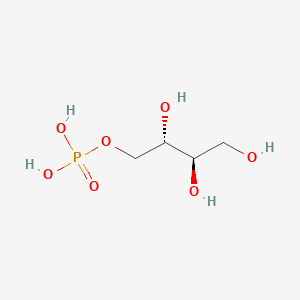
![3-Cyclopentene-1,2-dimethanol,5-(6-amino-9H-purin-9-yl)-, [1S-(1a,2b,5b)]-(9CI)](/img/structure/B1248298.png)
![1,19,37-Triazoniatetracyclo[49.3.1.115,19.133,37]heptapentaconta-1(54),15(57),16,18,33(56),34,36,51(55),52-nonaene](/img/structure/B1248299.png)
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9,24-bis(2-hydroxy-2-methylpropyl)-6,18-diisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1248303.png)
![(3S,6S,9S,12R,14S)-3-benzyl-6-ethyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,14-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B1248304.png)